molecular formula C16H17N5O4S B2805360 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034616-41-4

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No.: B2805360
CAS No.: 2034616-41-4
M. Wt: 375.4
InChI Key: LDCXIJGMQDCWRZ-UHFFFAOYSA-N
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Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide” is a compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are known for their wide range of biological activities .


Synthesis Analysis

Triazolopyrimidines are typically synthesized using a process related to the Biginelli-like reaction . This involves the use of hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction can be carried out in either a sequential or one-pot procedure .

Scientific Research Applications

Thermal Infrared Measurement and Plant Ecosystem Health

Research has shown that substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrate excellent herbicidal activity across a broad spectrum of vegetation at low application rates. This indicates potential applications in agriculture for managing plant health and ecosystem balance without the detrimental side effects commonly associated with traditional herbicides (Moran, 2003).

Biochemical Impacts and Insecticidal Agents

A study on the synthesis, characterization, and biochemical impacts of new bioactive sulfonamide thiazole derivatives revealed their potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This suggests an application in pest control, contributing to improved crop protection strategies (Soliman et al., 2020).

Synthesis Techniques for Crop Protection Agents

A novel synthetic route developed for the sulfonamide herbicide pyroxsulam, based on the formation of the triazole ring as the final step, underscores the importance of innovative synthesis methods in creating effective crop protection agents. Such advancements in synthesis techniques could lead to the development of more efficient and environmentally friendly agrochemicals (Bell et al., 2006).

Antimicrobial Evaluation of Sulfonamide Derivatives

Research on the synthesis and antimicrobial evaluation of certain sulfonamide derivatives has indicated their efficacy against microbial threats. This opens up potential applications in developing new antimicrobial agents that could address the growing concern of antibiotic resistance (Abdel-Motaal & Raslan, 2014).

Herbicidal Activity of Triazolo[1,5-a]pyrimidine-Sulfonamide

The synthesis and herbicidal activity assessment of amino-3-mercapto-1,2,4-triazole derivatives, resulting in substituted 1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamides, highlight the compound's potential use in agriculture as a herbicide. Such research contributes to the search for new herbicidal compounds with improved efficacy and safety profiles (Shen De-long, 2005).

Properties

IUPAC Name

N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O4S/c22-26(23,13-3-4-14-15(8-13)25-7-6-24-14)20-5-1-2-12-9-17-16-18-11-19-21(16)10-12/h3-4,8-11,20H,1-2,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCXIJGMQDCWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCCCC3=CN4C(=NC=N4)N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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